![molecular formula C9H14O2S B13563584 2-{hexahydro-2H-cyclopenta[b]thiophen-3-yl}aceticacid,Mixtureofdiastereomers](/img/structure/B13563584.png)
2-{hexahydro-2H-cyclopenta[b]thiophen-3-yl}aceticacid,Mixtureofdiastereomers
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{hexahydro-2H-cyclopenta[b]thiophen-3-yl}acetic acid, mixture of diastereomers, is a compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, material science, and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including 2-{hexahydro-2H-cyclopenta[b]thiophen-3-yl}acetic acid, can be achieved through various methods. Common synthetic routes include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . These methods involve the condensation of sulfur-containing compounds with carbonyl compounds under specific conditions.
Gewald Reaction: This involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives.
Paal-Knorr Synthesis: This method involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P₄S₁₀) as sulfurizing agents.
Fiesselmann Synthesis: This involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives.
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used can vary depending on the desired derivative and its applications .
Analyse Des Réactions Chimiques
Types of Reactions
2-{hexahydro-2H-cyclopenta[b]thiophen-3-yl}acetic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of thiophene derivatives can lead to the formation of sulfoxides or sulfones, while reduction can lead to the formation of thiols or thioethers .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 2-{hexahydro-2H-cyclopenta[b]thiophen-3-yl}acetic acid involves its interaction with specific molecular targets and pathways . For example, thiophene derivatives can act as voltage-gated sodium channel blockers, which are important in the development of local anesthetics . The exact mechanism can vary depending on the specific derivative and its application.
Comparaison Avec Des Composés Similaires
2-{hexahydro-2H-cyclopenta[b]thiophen-3-yl}acetic acid can be compared with other thiophene derivatives, such as thiophene-2-acetic acid and thiophene-3-acetic acid . These compounds share similar structural features but differ in their specific functional groups and biological activities .
Thiophene-2-acetic acid: This compound is used as a precursor to antibiotics like cephaloridine and cephalothin.
Thiophene-3-acetic acid: This compound is used as a precursor to functionalized derivatives of polythiophene.
The uniqueness of 2-{hexahydro-2H-cyclopenta[b]thiophen-3-yl}acetic acid lies in its specific structure and the resulting biological activities and applications .
Propriétés
Formule moléculaire |
C9H14O2S |
|---|---|
Poids moléculaire |
186.27 g/mol |
Nom IUPAC |
2-(3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]thiophen-3-yl)acetic acid |
InChI |
InChI=1S/C9H14O2S/c10-9(11)4-6-5-12-8-3-1-2-7(6)8/h6-8H,1-5H2,(H,10,11) |
Clé InChI |
QLGRXASDUOWIHC-UHFFFAOYSA-N |
SMILES canonique |
C1CC2C(C1)SCC2CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


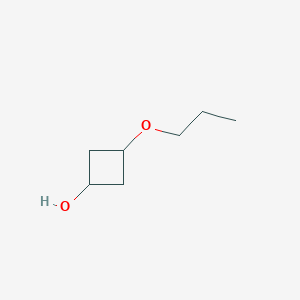

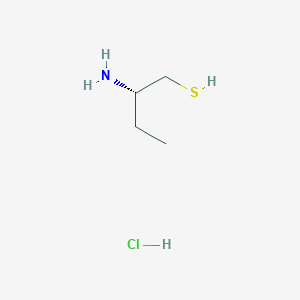
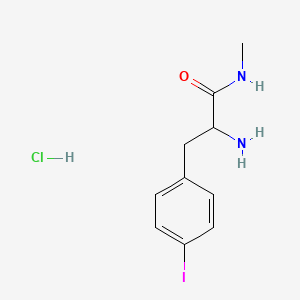
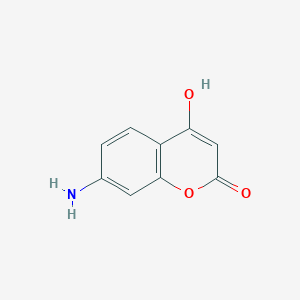

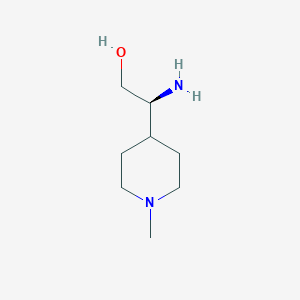
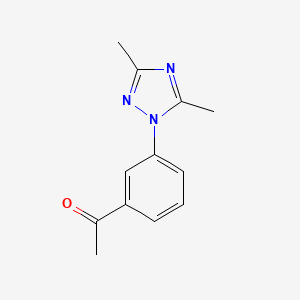
![N-[4-(4-{[6-(propan-2-yloxy)pyridin-3-yl]oxy}phenyl)butan-2-yl]acetamide](/img/structure/B13563559.png)
![tert-butyl N-[(1S,2R)-2-sulfamoylcyclohexyl]carbamate](/img/structure/B13563567.png)
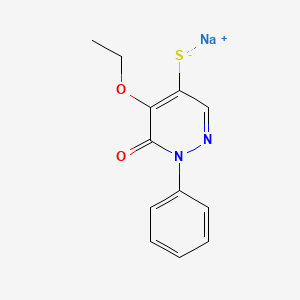
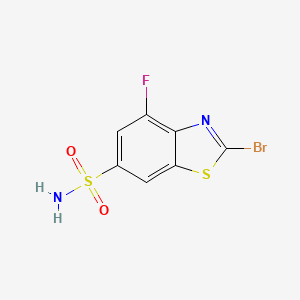
![3-{[(Tert-butoxy)carbonyl]amino}-5,5-dimethylhexanoic acid](/img/structure/B13563570.png)

